molecular formula C8H6ClIN2 B13022893 7-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 2231675-82-2

7-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13022893
CAS No.: 2231675-82-2
M. Wt: 292.50 g/mol
InChI Key: IAVJWZPYTBSHHU-UHFFFAOYSA-N
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Description

7-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine is a halogenated heterocyclic compound featuring a pyrrolopyridine scaffold. Its molecular formula is C₈H₆ClIN₂, with substituents at positions 1 (methyl), 3 (iodo), and 7 (chloro). The structural uniqueness of this compound arises from the combination of halogens (Cl and I) and the methyl group, which influence its physicochemical properties and biological activity. Its SMILES notation is CN1C=CC2=C1C(=NC=C2Cl)I, and the InChIKey is LUKGSNKDUABBRT-UHFFFAOYSA-N (derived from the non-iodinated analog in ).

This compound is synthesized via alkylation and halogenation steps, as demonstrated in , where sodium hydride and methyl iodide are used to introduce the methyl group, followed by iodination at position 3. Such methods are common in pyrrolopyridine chemistry.

Properties

CAS No.

2231675-82-2

Molecular Formula

C8H6ClIN2

Molecular Weight

292.50 g/mol

IUPAC Name

7-chloro-3-iodo-1-methylpyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H6ClIN2/c1-12-4-6(10)5-2-3-11-8(9)7(5)12/h2-4H,1H3

InChI Key

IAVJWZPYTBSHHU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=NC=C2)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the initial formation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the chlorine and iodine substituents. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired substitutions and functionalizations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling catalysts such as palladium or copper complexes. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or functionalized derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

7-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Halogenated Pyrrolo[2,3-c]Pyridines

Halogen substituents significantly impact reactivity and biological activity. Key analogs include:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
7-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine 1-Me, 3-I, 7-Cl C₈H₆ClIN₂ Potential cytotoxic agent; iodine enables cross-coupling
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine 5-Br, 7-Cl C₇H₄BrClN₂ Intermediate for Suzuki reactions
3-Chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine 3-Cl, 7-F C₇H₄ClFN₂ Fluorine enhances metabolic stability
3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine 3-Cl, 7-Me C₈H₇ClN₂ Methyl improves lipophilicity

Key Observations :

  • Iodine vs. Bromine/Chlorine : The 3-iodo group in the target compound offers superior reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) compared to bromo or chloro analogs, enabling diverse derivatization.
  • Fluorine vs. Chlorine : Fluorine at position 7 () enhances metabolic stability but reduces electrophilicity compared to chlorine.

Functionalized Pyrrolo[2,3-c]Pyridines

Compounds with carboxylic acid or amino groups exhibit distinct properties:

Compound Name Substituents Yield Application Reference
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-Cl, 2-COOH 71% Intermediate for amide conjugates
7-(3-Chloro-phenylamino)-3-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid 3-Me, 4-COOH, 7-NHPhCl N/A Anticancer candidate (EGFR inhibition)
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide 3-NHCOPyridine, 5-Ph 36% Kinase inhibitor

Key Observations :

  • Carboxylic Acid Derivatives : Compounds like 5-chloro-2-carboxylic acid () are synthesized in high yields (71–95%) and serve as intermediates for conjugates, though their polar nature may limit bioavailability.
  • Amino and Amide Groups: The introduction of aryl amino or nicotinamide groups () enhances target specificity, particularly in EGFR inhibition, but reduces synthetic yields (e.g., 36% in ).

Biological Activity

7-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C7H4ClIN2
  • Molecular Weight : 232.48 g/mol
  • CAS Number : 2231675-82-2
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its interaction with various molecular targets involved in critical biochemical pathways. Research indicates that this compound may function as an inhibitor of specific kinases and enzymes, which are pivotal in cancer progression and inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo derivatives, including this compound. For instance:

StudyCell LineIC50 (µM)Notes
MDA-MB45329.1Shows significant cytotoxicity
MCF-715.3Higher activity compared to other derivatives

These findings suggest that the compound exhibits selective toxicity towards cancer cells, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In experiments involving paw edema models, it demonstrated notable inhibition rates compared to standard anti-inflammatory drugs like indomethacin:

CompoundInhibition at 4h (%)Inhibition at 5h (%)
7-chloro-3-iodo-1-methyl-pyrrolo43.17%31.10%
Indomethacin47.72%42.22%

This data indicates that the compound may possess significant anti-inflammatory activity, potentially useful in treating conditions characterized by excessive inflammation.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria:

BacteriaActivity (Zone of Inhibition in mm)
E. coli15
S. aureus18

These results suggest that the compound could be effective against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Case Studies

A recent case study focused on the synthesis and biological evaluation of various pyrrolo derivatives, including this compound. The study employed structure-based drug design techniques to optimize the compound's pharmacological profile. Results indicated that modifications to the pyrrolo core could enhance its inhibitory potency against target enzymes involved in cancer cell proliferation.

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